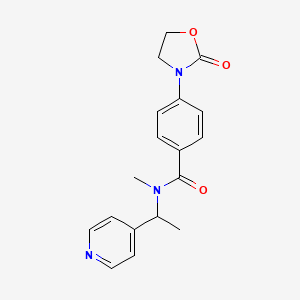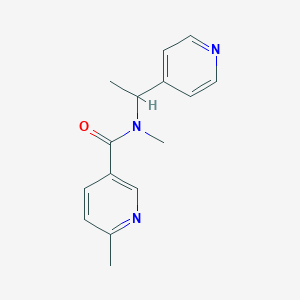
N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, commonly known as MMSP, is a chemical compound used in scientific research. It is a piperidine derivative and has been shown to have potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of MMSP is not fully understood. However, it has been suggested that MMSP may act on the peripheral and central nervous systems by modulating the activity of certain neurotransmitters. MMSP has been shown to inhibit the release of glutamate and increase the release of GABA, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
MMSP has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, MMSP has been shown to reduce the levels of oxidative stress markers, such as MDA and NO, in animal models of oxidative stress. These effects suggest that MMSP may have potential therapeutic applications in inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using MMSP in lab experiments is its high potency and selectivity. MMSP has been found to have a high affinity for certain receptors, such as the GABA receptor, which may make it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using MMSP is its potential toxicity. MMSP has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of MMSP. One potential direction is the development of MMSP derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MMSP and its potential therapeutic applications. Finally, the toxicity of MMSP needs to be further explored to determine its safety for use in humans.
Conclusion:
In conclusion, MMSP is a piperidine derivative that has potential as a therapeutic agent in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant effects make it a promising candidate for further study. However, its potential toxicity needs to be further explored to determine its safety for use in humans. The future directions for the study of MMSP include the development of derivatives with improved potency and selectivity, further studies on its mechanism of action, and exploration of its toxicity.
合成方法
MMSP can be synthesized using a multistep process involving the reaction between 1-(4-pyridinyl)ethanone and N-methyl-4-piperidone, followed by the addition of methylsulfonyl chloride and N-methylmorpholine. The final product is obtained after purification using chromatography.
科学研究应用
MMSP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MMSP has been found to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
属性
IUPAC Name |
N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12(13-4-8-16-9-5-13)17(2)15(19)14-6-10-18(11-7-14)22(3,20)21/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIAOBVLWLQYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)


![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)



![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)

![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)